2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid is a compound with significant importance in organic chemistry. It is often used as a building block in the synthesis of various peptides and other complex molecules due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 3-methylphenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection step .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Deprotection: The major product is the free amine derivative of the compound.
Coupling: The major products are peptides or other amide-linked molecules.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein binding .
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid: Used in the synthesis of chiral β-hydroxy acids.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides and other molecules where such properties are desirable .
Properties
CAS No. |
143567-11-7 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.